molecular formula C22H36N2O4 B5059639 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]

3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]

Cat. No. B5059639
M. Wt: 392.5 g/mol
InChI Key: PQZRNQWHTLRBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], also known as PPOP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the class of compounds known as bis(2-hydroxypropyl)amines, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] involves its interaction with GABA(A) receptors. 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to enhance the activity of these receptors, leading to increased inhibition of neuronal activity. This mechanism is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on GABA(A) receptors, 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has also been shown to modulate the activity of voltage-gated calcium channels and potassium channels. These effects are thought to contribute to the anxiolytic and anticonvulsant effects of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol].

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] for lab experiments is its high potency and selectivity for GABA(A) receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. One area of interest is the development of more potent and selective GABA(A) receptor modulators based on the structure of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. Another area of interest is the investigation of the role of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new synthesis methods for 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] and related compounds could lead to improved yields and increased availability for research purposes.

Synthesis Methods

The synthesis of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] involves the reaction of 1,4-dibromobenzene with 1-(1-piperidinyl)-2-propanol in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydride and 1,3-dibromo-2-propanol to yield 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to modulate the activity of GABA(A) receptors. These receptors are important for the regulation of neuronal excitability and are involved in a wide range of physiological processes. 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has also been studied for its potential applications in the treatment of anxiety disorders and epilepsy.

properties

IUPAC Name

1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRNQWHTLRBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Hydroxy-3-piperidin-1-yl-propoxy)-phenoxy]-3-piperidin-1-yl-propan-2-ol

Q & A

Q1: How does VE607, chemically known as 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], interact with its target and what are the downstream effects?

A1: VE607 inhibits the interaction between the SARS-CoV-2 Spike (S) protein and the human ACE2 receptor [, ]. Specifically, it binds to the receptor binding domain (RBD) of the S protein, stabilizing it in the “up” conformation []. This “up” conformation is necessary for ACE2 binding; therefore, by stabilizing this conformation, VE607 prevents the virus from attaching to and entering host cells []. This mechanism ultimately inhibits viral entry and potentially limits infection [].

Q2: Has VE607 shown efficacy against different SARS-CoV-2 variants?

A3: Yes, VE607 has demonstrated inhibitory activity against a range of SARS-CoV-2 variants []. Studies have shown its effectiveness against the original Wuhan/D614G strain, as well as variants of concern including Alpha, Beta, Gamma, Delta, and Omicron []. This suggests that VE607's mechanism of action, stabilizing the RBD “up” conformation, remains effective even with mutations in the S protein.

Q3: What are the potential applications of computational chemistry and modeling in understanding and improving VE607?

A4: Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to gain a deeper understanding of VE607's binding interactions with the S protein [, ]. These techniques can identify key residues involved in binding and predict the impact of structural modifications on binding affinity. This information can guide the design of novel VE607 analogues with improved potency, selectivity, and pharmacokinetic properties. Additionally, computational methods can be utilized to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the development of safer and more effective antiviral agents.

Q4: What are the limitations of the current research on VE607, and what are the future directions for research?

A4: While the research shows promise for VE607 as a potential antiviral agent, it is still in its early stages. Further research is needed to:

  • Investigate in vivo efficacy: While in vitro studies have shown promising results, the efficacy of VE607 needs to be evaluated in animal models and eventually in clinical trials [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.